![molecular formula C19H19ClN2O3 B2618308 ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 282523-55-1](/img/structure/B2618308.png)
ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a chloro and a methyl group, and an ethyl ester group attached to a propanoate moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst.
Chlorination: The synthesized benzimidazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Esterification: The final step involves the esterification of the chlorinated benzimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of new benzimidazole derivatives with substituted groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate lies in its potential as an anticancer agent. Benzimidazole derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, compounds containing the benzimidazole structure have shown cytotoxic effects against colon, breast, and cervical cancer cells .
A study highlighted the synthesis of novel benzimidazole derivatives that demonstrated significant antiproliferative activity against human cancer cell lines. The incorporation of this compound into such studies could enhance the understanding of structure-activity relationships and lead to the development of more effective anticancer agents .
PI3 Kinase Inhibition
Research has indicated that benzimidazole derivatives can serve as inhibitors of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cancer progression and survival. This compound's structural features may contribute to its efficacy in modulating this pathway, thereby presenting a potential therapeutic avenue for cancer treatment .
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays aimed at assessing its pharmacological properties. These evaluations typically include:
- Cytotoxicity Assays : Determining the compound's ability to induce cell death in cancerous cells.
- Apoptosis Studies : Investigating whether the compound triggers apoptotic pathways in affected cells.
Such studies are crucial for establishing the therapeutic index and safety profile of the compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups conducive to enhancing biological activity. The methodology often includes:
- Formation of Benzimidazole Core : Utilizing precursor compounds that facilitate the generation of the benzimidazole structure.
- Substitution Reactions : Introducing chloro and methyl groups at specific positions to optimize biological activity.
- Esterification : Employing ethyl bromoacetate to achieve the final ester product.
This synthetic approach allows for modifications that can lead to a library of related compounds with varying biological activities .
Case Studies
Several case studies have documented the effectiveness of benzimidazole derivatives in clinical settings:
- Clinical Trials : Some derivatives have progressed to clinical trials focusing on their efficacy against specific cancers, showcasing their potential as viable therapeutic agents.
- Mechanistic Studies : Research has elucidated the mechanisms by which these compounds exert their anticancer effects, enhancing our understanding of their pharmacodynamics.
Mechanism of Action
The mechanism of action of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate: Similar structure with an acetate group instead of a propanoate group.
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}butanoate: Similar structure with a butanoate group instead of a propanoate group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzimidazole ring and the presence of an ethyl ester group attached to a propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Biological Activity
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN2O3
- Molecular Weight : 344.79 g/mol
- CAS Number : 206983-10-0
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, potentially influencing several signaling pathways involved in cell growth and apoptosis. The benzimidazole core is known for its ability to act as a pharmacophore, which can modulate biological responses through:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It can interact with receptors involved in cellular signaling, affecting processes such as apoptosis and cell survival.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : It may reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : Research conducted on cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis markers compared to untreated controls.
- Animal Models : In murine models of cancer, administration of the compound led to a significant reduction in tumor size and weight, indicating its potential as a therapeutic agent.
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it activates apoptotic pathways while inhibiting cell cycle progression in cancer cells.
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-4-24-19(23)13(3)25-22-17-11-15(20)9-10-16(17)21-18(22)14-7-5-12(2)6-8-14/h5-11,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCMQCCIDNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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